Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate
Description
Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate is a synthetic organic compound featuring a piperidine core substituted at the 1-position with a benzylsulfonyl group and at the 4-position with a methyl benzoate moiety.
Properties
IUPAC Name |
methyl 4-(1-benzylsulfonylpiperidin-4-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-25-20(22)19-9-7-17(8-10-19)18-11-13-21(14-12-18)26(23,24)15-16-5-3-2-4-6-16/h2-10,18H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEFSHXIQKUKFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzylsulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step is the esterification of the benzoic acid derivative with methanol in the presence of a catalyst like sulfuric acid or a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions precisely, thereby improving the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the benzoate moiety.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science: It can be incorporated into polymers to modify their properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its structural framework can be used as a scaffold for designing new pharmaceuticals, particularly those targeting the central nervous system.
Industry:
Specialty Chemicals: It can be used in the synthesis of specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism by which Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The benzylsulfonyl group can interact with specific amino acid residues, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared based on substituents attached to the piperidine-benzoate framework:
Key Observations :
- In contrast, compound 24’s benzimidazole-cyanophenethyl group adds bulk and complexity, possibly enhancing target specificity .
- Synthetic Routes : The target compound’s synthesis likely involves sulfonylation of a piperidine intermediate, analogous to reductive amination or alkylation steps in and .
Physicochemical Properties
- Molecular Weight : The target compound (371.45 g/mol) is lighter than compound 24 (494.2 g/mol), suggesting better bioavailability.
- Polarity : Sulfonyl groups increase polarity, as seen in the target compound versus 4y (logP ~3.5 estimated for 4y vs. ~2.8 for the target). Bromomethyl derivatives () exhibit higher reactivity for further functionalization .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:
Antimicrobial Activity
Research has shown that N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide possesses significant antimicrobial properties. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating potent activity comparable to established antibiotics.
| Pathogen Type | MIC (µg/mL) |
|---|---|
| Gram-positive | < 20 |
| Gram-negative | < 25 |
Case Study: A study evaluated the compound against resistant strains of Staphylococcus aureus, finding it effective at MIC values as low as 15 µg/mL.
Antitumor Activity
In vitro studies have indicated that this compound has cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent. The structure-activity relationship (SAR) analyses reveal that modifications to the thiazole and pyridine moieties can enhance its efficacy.
| Cell Line | IC50 (µM) |
|---|---|
| A431 (skin cancer) | < 10 |
| HepG2 (liver cancer) | < 15 |
| MCF7 (breast cancer) | < 12 |
Case Study: In a study involving A431 cells, the compound induced apoptosis through the activation of caspase pathways while downregulating anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vivo models demonstrated that it significantly reduced inflammation markers in animal models of arthritis, indicating its potential therapeutic application in inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate, and how can reaction conditions be optimized for higher yield?
- Answer : The synthesis typically involves coupling a piperidine derivative with a benzylsulfonyl group and methyl benzoate. A common strategy includes:
- Step 1 : Sulfonylation of piperidine using benzylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Esterification of the benzoic acid derivative with methanol in the presence of a catalyst (e.g., H₂SO₄) .
- Optimization : Temperature control (0–25°C during sulfonylation), solvent selection (DMF for polar intermediates), and purification via column chromatography or recrystallization improve yield (typically 60–85%) . Monitoring via TLC or HPLC ensures reaction completion .
Q. Which spectroscopic and analytical methods are most effective for confirming the structural integrity of this compound?
- Answer : Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., sulfonyl group at δ 3.1–3.5 ppm, aromatic protons at δ 7.2–8.1 ppm) .
- Infrared Spectroscopy (IR) : Peaks at 1150–1300 cm⁻¹ (S=O stretching) and 1700–1750 cm⁻¹ (ester C=O) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 388.12 [M+H]⁺) .
- HPLC : Retention time analysis (e.g., 1.6–2.0 minutes under QC-SMD-TFA05 conditions) ensures purity (>95%) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Answer :
- Solubility : Low aqueous solubility due to the hydrophobic benzylsulfonyl and benzoate groups. Soluble in DMSO, DMF, and dichloromethane .
- Stability : Hydrolytically stable under neutral conditions but prone to ester cleavage in basic media (pH >10) . Store at 2–8°C in inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How can computational chemistry tools predict the interaction of this compound with biological targets?
- Answer :
- Molecular Docking : Software like AutoDock or Schrödinger Suite models binding affinities to receptors (e.g., G-protein-coupled receptors or enzymes). The benzylsulfonyl group may occupy hydrophobic pockets, while the ester moiety engages in hydrogen bonding .
- Density Functional Theory (DFT) : Calculates bond angles and charge distribution to predict reactivity (e.g., electrophilic aromatic substitution at the benzoate ring) .
- MD Simulations : Assess stability of ligand-target complexes over time, highlighting residues critical for binding .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Answer :
- Derivatization : Modify the piperidine ring (e.g., introduce methyl or acetyl groups) or replace the benzylsulfonyl with other sulfonamides .
- Biological Assays : Test analogs for IC₅₀ values against targets (e.g., cancer cell lines via MTT assays). For example, analogs with electron-withdrawing groups on the benzyl ring showed 3-fold higher potency .
- Comparative Analysis : Use tables to contrast analogs (e.g., methyl 4-(piperidin-4-yl)benzoate lacks sulfonyl groups, reducing target affinity) .
Q. How can in vitro and in vivo pharmacokinetic studies address contradictions in reported biological activity data?
- Answer :
- In Vitro : Perform dose-response curves across multiple cell lines to account for variability. For example, discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM) may arise from differences in cell permeability .
- In Vivo : Use rodent models to assess bioavailability and metabolism. LC-MS/MS quantifies plasma concentrations, while metabolite ID via HRMS clarifies degradation pathways (e.g., ester hydrolysis to carboxylic acid) .
- Contradiction Resolution : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., sulfonyl chlorides) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
